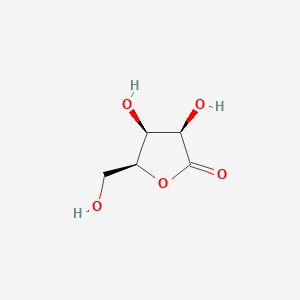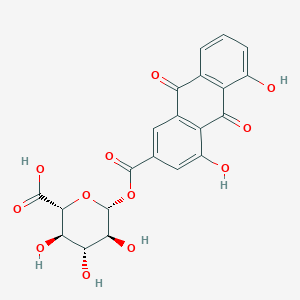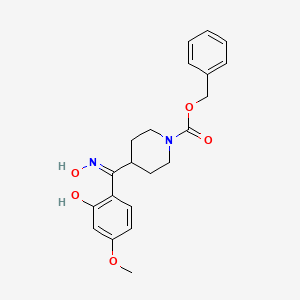
(Z)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime, commonly known as MBPPO, is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in various fields. MBPPO is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of MBPPO involves the inhibition of the activity of various enzymes and proteins involved in cancer cell growth and inflammation. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. MBPPO also inhibits the activity of the protein kinase B (Akt), which is involved in the regulation of cell growth and survival.
生化和生理效应
MBPPO has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer cell growth. MBPPO has also been found to inhibit the migration and invasion of cancer cells, leading to the suppression of cancer cell metastasis. In addition, MBPPO has been found to reduce the production of reactive oxygen species (ROS), which are involved in the development of various diseases, including cancer and inflammation.
实验室实验的优点和局限性
MBPPO has several advantages for lab experiments, including its high purity and stability, making it suitable for various analytical techniques. However, MBPPO has some limitations, including its low solubility in water, which can affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the research on MBPPO. One potential direction is to investigate the use of MBPPO in combination with other anti-cancer agents, such as chemotherapy drugs, to enhance its efficacy. Another direction is to study the potential use of MBPPO in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to investigate the safety and toxicity of MBPPO in vivo, as well as its pharmacokinetics and pharmacodynamics.
In conclusion, MBPPO is a synthetic compound that has gained significant interest in the scientific research community due to its potential applications in various fields. Its mechanism of action and physiological effects have been extensively studied, and it has been found to have significant activity against various types of cancer cells and inflammation. Further research is needed to explore its potential use in the treatment of other diseases and to investigate its safety and toxicity in vivo.
合成方法
The synthesis of MBPPO involves the reaction of 2-(5-Methoxy)phenol with 4-(N-Benzyloxycarbonyl)piperidin-4-one oxime in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of MBPPO. The purity of the synthesized compound can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
MBPPO has been extensively studied for its potential applications in various scientific research fields. It has been found to have significant activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. MBPPO has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
属性
IUPAC Name |
benzyl 4-[(Z)-N-hydroxy-C-(2-hydroxy-4-methoxyphenyl)carbonimidoyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-27-17-7-8-18(19(24)13-17)20(22-26)16-9-11-23(12-10-16)21(25)28-14-15-5-3-2-4-6-15/h2-8,13,16,24,26H,9-12,14H2,1H3/b22-20- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXRTLYHQCREKX-XDOYNYLZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=NO)C2CCN(CC2)C(=O)OCC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C(=N\O)/C2CCN(CC2)C(=O)OCC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



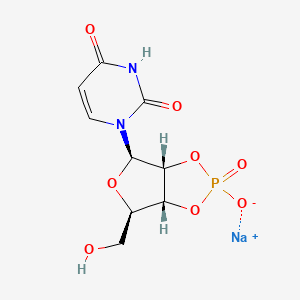
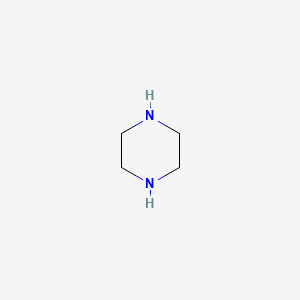
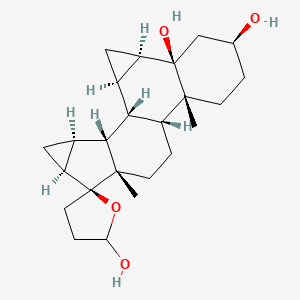
![[(1S)-(1alpha,2beta,3beta)]-3-(2-Amino-6-iodo-7H-purin-7-yl)-1,2-cyclobutanedimethanol Dibenzoate Ester](/img/structure/B1146867.png)
